molecular formula C8H10O2 B14517844 6-Ethyl-5-methyl-2H-pyran-2-one CAS No. 62968-85-8

6-Ethyl-5-methyl-2H-pyran-2-one

Katalognummer: B14517844
CAS-Nummer: 62968-85-8
Molekulargewicht: 138.16 g/mol
InChI-Schlüssel: FRSPXTMXSCBETJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethyl-5-methyl-2H-pyran-2-one is a heterocyclic organic compound that belongs to the class of 2H-pyrans This compound is characterized by a six-membered ring containing one oxygen atom and a double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base can lead to the formation of the desired pyranone ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethyl-5-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-Ethyl-5-methyl-2H-pyran-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Ethyl-5-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, influencing various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Vergleich Mit ähnlichen Verbindungen

    6-Methyl-2H-pyran-2-one: Similar structure but lacks the ethyl group at the 6-position.

    5,6-Dihydro-2H-pyran-2-one: A reduced form of the pyranone ring.

    4-Hydroxy-2H-pyran-2-one: Contains a hydroxyl group at the 4-position.

Uniqueness: 6-Ethyl-5-methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

62968-85-8

Molekularformel

C8H10O2

Molekulargewicht

138.16 g/mol

IUPAC-Name

6-ethyl-5-methylpyran-2-one

InChI

InChI=1S/C8H10O2/c1-3-7-6(2)4-5-8(9)10-7/h4-5H,3H2,1-2H3

InChI-Schlüssel

FRSPXTMXSCBETJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC(=O)O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.